Desthiobiotin-Iodoacetamide
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H25IN4O3 |
|---|---|
Molecular Weight |
424.28 g/mol |
IUPAC Name |
N-[2-[(2-iodoacetyl)amino]ethyl]-6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide |
InChI |
InChI=1S/C14H25IN4O3/c1-10-11(19-14(22)18-10)5-3-2-4-6-12(20)16-7-8-17-13(21)9-15/h10-11H,2-9H2,1H3,(H,16,20)(H,17,21)(H2,18,19,22)/t10-,11+/m0/s1 |
InChI Key |
ASKKBTGJVCEXOA-WDEREUQCSA-N |
Isomeric SMILES |
C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)NCCNC(=O)CI |
Canonical SMILES |
CC1C(NC(=O)N1)CCCCCC(=O)NCCNC(=O)CI |
Origin of Product |
United States |
Contextualization Within Modern Chemical Probe Development for Biological Systems
Chemical probes are small molecules designed to selectively bind to and modulate the function of a specific biological target, typically a protein. febs.orgpromega.comwikipedia.org They are invaluable tools for dissecting complex biological processes within living systems, such as cells and organisms. promega.com By altering a protein's function, researchers can elucidate its role in various cellular pathways and disease states. promega.comnih.gov The development of high-quality chemical probes is a critical aspect of modern chemical biology and drug discovery, enabling target validation and the identification of new therapeutic strategies. febs.orgpromega.com An ideal chemical probe exhibits high affinity (typically below 100 nM) for its intended target and at least a tenfold selectivity over other related proteins. nih.gov
Desthiobiotin-iodoacetamide fits within this framework as a specialized chemical probe designed for activity-based protein profiling (ABPP). ABPP is a powerful chemoproteomic strategy used to identify and characterize enzyme function directly in complex biological systems. This approach often utilizes probes that covalently bind to the active site of enzymes, allowing for their enrichment and subsequent identification by mass spectrometry.
Evolution of Affinity Reagents in Proteomics: from Biotin to Desthiobiotin Analogs
The high-affinity interaction between biotin (B1667282) (Vitamin H) and the proteins avidin (B1170675) and streptavidin has been a cornerstone of molecular biology and biotechnology for decades. iris-biotech.denih.govresearchgate.net This remarkably strong and specific binding (with a dissociation constant, Kd, in the range of 10-15 M) has been widely exploited for applications such as protein purification, immunoassays, and affinity chromatography. iris-biotech.deinterchim.fr
However, the quasi-irreversible nature of the biotin-streptavidin interaction presents a significant drawback. iris-biotech.denih.gov Eluting biotinylated molecules from a streptavidin-based affinity matrix requires harsh, denaturing conditions, such as boiling in SDS-PAGE loading buffer or using 8M guanidine-HCl at a low pH. iris-biotech.de These conditions often destroy the biological activity of the purified proteins, limiting their use in downstream functional assays. iris-biotech.de
To overcome this limitation, researchers developed biotin analogs with reduced binding affinity for streptavidin, enabling elution under milder, non-denaturing conditions. iris-biotech.de Desthiobiotin, a sulfur-free analog of biotin, emerged as a superior alternative. iris-biotech.denih.gov It binds to streptavidin with high specificity but a lower affinity (Kd ≈ 10-11 M) compared to biotin. iris-biotech.deinterchim.frsigmaaldrich.com This allows for the efficient elution of desthiobiotin-tagged molecules by competitive displacement with free biotin under physiological conditions, preserving the integrity and function of the purified proteins. nih.govsigmaaldrich.comfishersci.ie
| Ligand | Dissociation Constant (Kd) for Streptavidin | Elution Conditions |
| Biotin | ~10-15 M iris-biotech.deinterchim.fr | Harsh, denaturing (e.g., 8M Guanidine-HCl, pH 1.5) iris-biotech.de |
| Desthiobiotin | ~10-11 M iris-biotech.deinterchim.frsigmaaldrich.com | Mild, competitive displacement with free biotin nih.govsigmaaldrich.comfishersci.ie |
| Iminobiotin | pH-dependent | Low pH (~4) iris-biotech.de |
Rationale for the Engineering and Deployment of Desthiobiotin Iodoacetamide in Research
Advanced Chemical Synthesis Approaches for this compound Conjugates
The synthesis of DBIA conjugates involves the ligation of a desthiobiotin moiety to an iodoacetamide reactive group, often through a linker. The efficiency and specificity of this synthesis are paramount to producing a high-quality probe for reliable experimental outcomes.
Optimization of Reaction Pathways and Conditions for Iodoacetamide-Desthiobiotin Ligation
The core reaction in forming DBIA conjugates is the alkylation of a thiol-containing molecule by the iodoacetamide group, forming a stable thioether bond. sigmaaldrich.com The optimization of this ligation is critical for maximizing yield and ensuring the specific labeling of cysteine residues in target proteins. Research has focused on fine-tuning several reaction parameters.
The pH of the reaction buffer is a key factor, with an optimal range of 7.5 to 8.5 for the specific reaction between the iodoacetamide group and reduced thiols. sigmaaldrich.com Common buffer systems used include HEPES and Tris at concentrations around 50 mM. sigmaaldrich.com To prevent the reoxidation of reduced thiols, a chelating agent like EDTA can be added to the buffer at a concentration of 1 to 5 mM. sigmaaldrich.com
Systematic studies on the alkylation process with iodoacetamide have further refined the conditions for optimal peptide identification in mass spectrometry-based proteomics. The concentration of the alkylating agent, reaction temperature, and incubation time are all critical variables. While higher concentrations of iodoacetamide can lead to more complete alkylation of cysteine residues, they can also increase the occurrence of side reactions, such as the modification of peptide N-termini or the side chains of other amino acids like lysine (B10760008) and aspartic acid. nih.gov
Table 1: Optimized Reaction Conditions for Iodoacetamide Alkylation
| Parameter | Condition | Rationale/Outcome | Reference |
|---|---|---|---|
| pH | 7.5 - 8.5 | Ensures specific reaction with reduced thiols. | sigmaaldrich.com |
| Buffer System | 50 mM HEPES or 50 mM Tris | Provides a stable pH environment for the reaction. | sigmaaldrich.com |
| Iodoacetamide Concentration | 2 - 5 molar excess over sulfhydryl content | Maximizes labeling of target thiols while minimizing non-specific reactions. | sigmaaldrich.com |
| Reducing Agent | Tributylphosphine (TBP) preferred over TCEP | TCEP can react with iodoacetyl groups, requiring a removal step. TBP avoids this issue. | sigmaaldrich.com |
| Temperature | Room Temperature | Provides a balance between reaction rate and stability of the reactants. | nih.gov |
| Reaction Time | 2 - 4 hours | Allows sufficient time for the reaction to proceed to completion. | sigmaaldrich.com |
Strategies for Incorporating Polyethylene (B3416737) Glycol (PEG) Linkers
To improve the properties of DBIA probes, polyethylene glycol (PEG) linkers are often incorporated between the desthiobiotin and iodoacetamide moieties. sigmaaldrich.comtaskcm.com These linkers, also known as polyethyleneoxide (PEO) linkers, are hydrophilic chains that can enhance the solubility of the probe in aqueous buffers. sigmaaldrich.com Furthermore, the PEG linker acts as a spacer arm, which can reduce steric hindrance and improve the accessibility of the iodoacetamide group to cysteine residues within the complex, folded structures of proteins. nih.govgoogle.com
The synthesis of PEGylated DBIA involves coupling a PEG derivative, functionalized with appropriate reactive groups at its termini, to both the desthiobiotin and iodoacetamide precursors. For instance, a PEG diamine can be sequentially reacted with an activated desthiobiotin derivative and an iodoacetylating agent to form the final conjugate. The length of the PEG linker can be varied to optimize the probe for specific applications. rsc.org
Design and Synthesis of Modified this compound Analogs
The versatility of the DBIA scaffold has led to the design and synthesis of numerous modified analogs. These modifications are engineered to address specific challenges in proteomic analysis, such as improving mass spectrometry compatibility, enabling precise quantification, and allowing for controlled release from affinity matrices.
Development of Reduced Mass this compound for Enhanced Mass Spectrometry Compatibility
In mass spectrometry-based proteomics, the mass of the chemical tag added to a peptide can influence its ionization and fragmentation behavior. Large tags can sometimes suppress the signal or lead to complex fragmentation patterns, complicating data analysis. To address this, a reduced-mass version of this compound (DBIA) was developed. nih.gov
This streamlined probe was synthesized to be significantly smaller (ΔM = -158 Da) than some commercially available alternatives. nih.gov The modification of a cysteine residue by this smaller probe results in a mass shift of 239 Da, which is considerably less than the 464 Da shift caused by some earlier generation isotopic probes. nih.gov This smaller size is more favorable for mass spectrometry experiments, improving enrichment efficiency and simplifying spectral analysis. sigmaaldrich.comnih.gov The development of this probe was a key component of the Streamlined Cysteine Activity-Based Protein Profiling (SLC-ABPP) platform, which significantly increased the throughput of cysteine reactivity screening. nih.govosti.gov
Table 2: Comparison of Standard vs. Reduced-Mass DBIA Probes for Mass Spectrometry
| Feature | Standard isoTOP-ABPP Probe | Reduced-Mass DBIA Probe | Reference |
|---|---|---|---|
| Mass of Cysteine Modification | ~464 Da | 239 Da | nih.gov |
| Enrichment Chemistry | Requires "click" chemistry with an azide-biotin tag | Direct enrichment via desthiobiotin-avidin binding | nih.gov |
| Elution Condition | Requires cleavage of a specific linker | Mild acid (e.g., 0.1% TFA) in organic solvent | nih.gov |
| Application | isoTOP-ABPP | Streamlined Cysteine ABPP (SLC-ABPP) | nih.govosti.gov |
Synthesis of Isotopically Labeled Desthiobiotin Probes for Quantitative Studies
For quantitative proteomics, where the goal is to compare the relative abundance of proteins or peptides between different samples, isotopically labeled probes are indispensable. rhhz.net Isotopically labeled desthiobiotin azide (B81097) (isoDTB) tags have been developed to enable the global profiling of protein cysteinomes. chemrxiv.orgnih.govresearchgate.net
Table 3: Example of Isotopic Labeling Strategy for isoDTB Tags
| Component | "Light" Tag | "Heavy" Tag | Reference |
|---|---|---|---|
| Isotopically Labeled Residue | Glycine (natural abundance) | Glycine (²x¹³C, ¹x¹⁵N) | nih.gov |
| Total Mass Difference | 6 Da | nih.gov | |
| Synthesis Method | Solid-Phase Peptide Synthesis (SPPS) | nih.gov | |
| Affinity Handle | Desthiobiotin | chemrxiv.org |
Integration with Cleavable Linkers and Orthogonal Bioorthogonal Handles
To further expand the functionality of DBIA probes, they can be integrated with cleavable linkers and bioorthogonal handles. While the desthiobiotin-avidin interaction allows for mild elution, certain experimental designs benefit from chemically or enzymatically cleavable linkers. tum.deresearchgate.net These linkers, such as acid-labile, photo-cleavable, or protease-cleavable sequences, allow the release of the captured peptide from the affinity resin while leaving the desthiobiotin tag behind, which can reduce background signals in the final analysis. chemrxiv.orgtum.de
Bioorthogonal handles are chemical groups that can undergo specific reactions in a biological environment without interfering with native biochemical processes. beilstein-journals.org In the context of cysteine profiling, a common strategy is to use a probe with an iodoacetamide group and a terminal alkyne handle. nih.govnih.gov After labeling the proteome, the alkyne handle can be reacted with an azide-containing reporter tag (such as a fluorophore or a biotin/desthiobiotin derivative) via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". nih.govbeilstein-journals.org This modular approach allows for a two-step labeling strategy, providing greater flexibility in experimental design. For instance, a desthiobiotin tag can be added post-labeling, often as part of a larger construct that may also include a cleavable linker and isotopic labels for quantification. researchgate.netnih.gov
Cysteine Alkylation Mechanism by the Iodoacetamide Moiety
The iodoacetamide portion of the molecule functions as a specific alkylating agent that targets the thiol groups (-SH) of cysteine residues within proteins. creative-proteomics.com This reaction forms a stable, covalent thioether bond, effectively "tagging" the cysteine-containing protein with the desthiobiotin reporter. sigmaaldrich.comwikipedia.org
The alkylation of cysteine by iodoacetamide proceeds via a bimolecular nucleophilic substitution (SN2) reaction. nih.gov In this mechanism, the deprotonated form of the cysteine's thiol group, the thiolate anion (S⁻), acts as the nucleophile. upf.edu It attacks the electrophilic carbon atom of the iodoacetamide, displacing the iodine atom as the leaving group and forming an irreversible thioether linkage. nih.gov
The reaction rate is highly dependent on the nucleophilicity of the thiol group. While iodoacetamide is generally considered specific for cysteines, its reactivity is not absolute. sigmaaldrich.com Under certain conditions, particularly at pH values above 8, it can also react with other nucleophilic amino acid residues such as lysine, histidine, and methionine, though the reaction with thiols is significantly faster. creative-proteomics.comresearchgate.net The specificity for thiols can be controlled by managing the concentration of the labeling reagent and maintaining the lowest pH necessary for the reaction. sigmaaldrich.com Studies have shown that while a significant portion of alkylation can occur rapidly, achieving complete alkylation of all accessible thiols may require extended incubation times, sometimes up to several hours. researchgate.net
Table 1: Comparative Reactivity of Iodoacetamide-based Reagents
| Reagent | Target Thiol | Second-Order Rate Constant (M⁻¹ min⁻¹) | Conditions |
|---|---|---|---|
| Iodoacetamide | Cysteine | 36 | pH 7.0 |
| N-phenyl iodoacetamide | Cysteine | 110 | pH 7.0 |
This table presents data from a study comparing the reactivity of different iodoacetamide derivatives, demonstrating how modifications to the core structure can influence reaction kinetics. nih.gov
Several environmental factors significantly impact the efficiency and rate of cysteine alkylation by iodoacetamide.
pH: The pH of the reaction buffer is a critical parameter. The reaction primarily occurs with the thiolate anion (S⁻), not the protonated thiol (-SH). sigmaaldrich.com Since the typical pKa of a cysteine thiol group is around 8.5–9.0, the reaction rate increases at more alkaline pH levels (typically pH 7.5-8.5) where a higher fraction of cysteines are deprotonated. sigmaaldrich.comsigmaaldrich.com
Local Electrostatic Environment: The pKa of a specific cysteine residue can be significantly altered by its local microenvironment within the protein's three-dimensional structure. sigmaaldrich.com Proximity to positively charged residues (like lysine and arginine) can lower the thiol's pKa, promoting the formation of the more reactive thiolate anion and thus increasing its reactivity. nih.gov Conversely, nearby negatively charged residues can inhibit reactivity. nih.gov
Reagent Concentration: The concentration of this compound influences the extent of labeling. For practical purposes and to ensure timely labeling, a stoichiometric excess of the reagent is often required. researchgate.net
Temperature and Time: Like most chemical reactions, the kinetics of alkylation are influenced by temperature and reaction duration. Standard protocols often involve incubation for 30 minutes to an hour at room temperature or elevated temperatures (e.g., 50°C) to ensure efficient reduction and alkylation. jpt.com
Solvent and Additives: The presence of detergents or denaturants like SDS can impact labeling. While intended to expose buried cysteine residues, some detergents can interfere with the alkylation reaction itself. researchgate.net The addition of chelating agents like EDTA can help prevent the reoxidation of reduced thiols by scavenging metal ions. sigmaaldrich.com
Table 2: Influence of Environmental Factors on Cysteine Alkylation
| Factor | Effect on Reactivity | Optimal Range/Condition | Rationale |
|---|---|---|---|
| pH | Increases with higher pH | pH 7.5–8.5 | Favors deprotonation of thiol to the more nucleophilic thiolate anion. sigmaaldrich.comsigmaaldrich.com |
| Temperature | Increases with temperature | Room Temperature to 50°C | Standard chemical kinetics; higher temperature increases reaction rate. jpt.com |
| Local Environment | Modulated by nearby charges | Proximity to positive charges | Positive charges stabilize the thiolate anion, lowering the pKa and increasing reactivity. nih.gov |
| Reducing Agents | Prerequisite for labeling disulfides | DTT or TCEP | Reduces disulfide bonds to free thiols, making them available for alkylation. jpt.com |
Desthiobiotin-Streptavidin/Avidin (B1170675) Binding and Dissociation Characteristics
The desthiobiotin moiety provides the basis for affinity capture. Desthiobiotin is a sulfur-free analog of biotin that binds to streptavidin and avidin, but with a significantly lower affinity, which is key to its utility. iris-biotech.dethermofisher.com
The interaction between biotin and streptavidin is one of the strongest non-covalent interactions known in nature, with a dissociation constant (Kd) on the order of 10-15 M. interchim.fr This binding is practically irreversible under physiological conditions, requiring harsh, denaturing conditions to dissociate the complex. iris-biotech.denih.gov
In contrast, desthiobiotin, which lacks the sulfur atom of biotin's thiophene (B33073) ring, binds to streptavidin with a much lower affinity (Kd ≈ 10-11 M). sigmaaldrich.cominterchim.frthermofisher.cn This reduced affinity means the desthiobiotin-streptavidin complex is stable enough for effective affinity capture but can be readily dissociated under mild conditions. interchim.frmetabion.com This reversibility allows for the gentle elution of the captured desthiobiotin-labeled proteins and their interacting partners, preserving their native structure and function. nih.govthermofisher.cn
Table 3: Comparison of Dissociation Constants (Kd) for Biotin and Desthiobiotin
| Ligand | Binding Partner | Dissociation Constant (Kd) | Binding Strength |
|---|---|---|---|
| Biotin | Streptavidin | ~10-15 M | Very High (Essentially Irreversible) |
| Desthiobiotin | Streptavidin | ~10-11 M | High but Reversible |
This table highlights the several orders of magnitude difference in binding affinity that underpins the principle of reversible capture with desthiobiotin. iris-biotech.deinterchim.frthermofisher.cn
The moderately strong but reversible binding of desthiobiotin allows for the elution of tagged molecules from a streptavidin or avidin affinity matrix using gentle, non-denaturing methods.
Biotin Displacement: The most common elution strategy is competitive displacement with free biotin. interchim.frpsu.edu Because biotin has a much higher affinity for the binding sites on streptavidin, introducing a solution of free biotin (e.g., 2-5 mM) will effectively displace the bound desthiobiotin-labeled molecules. sigmaaldrich.comsigmaaldrich.com This allows for the recovery of the target proteins in a physiological buffer, which is ideal for downstream functional analyses. nih.govthermofisher.cn The elution can be accelerated by incubating the matrix with the biotin solution for a period (e.g., 15-60 minutes) or by including organic solvents like methanol (B129727) in the elution buffer. sigmaaldrich.com
Mild Acidic Conditions: While biotin displacement is the primary method, some protocols suggest that elution can also be achieved under mildly acidic conditions. psu.edu However, this is less common for desthiobiotin compared to other biotin analogs like iminobiotin, which is specifically designed for pH-dependent elution. thermofisher.comaatbio.com For desthiobiotin, quantitative release from avidin has been demonstrated under mild acidic conditions in the presence of organic solvents.
Table 4: Common Elution Strategies for Desthiobiotin-Labeled Molecules
| Elution Method | Eluent Composition | Incubation Time/Temp | Mechanism |
|---|---|---|---|
| Biotin Displacement | 2-5 mM free biotin in a neutral buffer (e.g., PBS or Tris) | 15–60 min at room temperature or 37°C | Competitive displacement due to biotin's higher affinity for streptavidin. sigmaaldrich.comthermofisher.cnsigmaaldrich.com |
| Accelerated Displacement | 5 mM biotin in buffer with 10-50% Methanol | < 5 minutes at room temperature | Organic solvent accelerates the dissociation and elution process. sigmaaldrich.com |
| Mild Acidic Elution | Mildly acidic buffer (e.g., pH 5.5) with organic solvent | Variable | Weakens the desthiobiotin-avidin interaction, promoting release. psu.edu |
Advanced Methodological Applications of Desthiobiotin Iodoacetamide in Proteomics and Chemical Biology
Cysteine Reactivity and Ligandability Profiling
The ability of Desthiobiotin-Iodoacetamide to covalently modify accessible and chemically reactive cysteine residues has enabled powerful strategies for mapping the functional cysteine "cysteome." These methods provide deep insights into protein function, regulation, and druggability on a proteome-wide scale.
Activity-Based Protein Profiling (ABPP) is a functional proteomic technology that utilizes active site-directed chemical probes to assess the functional status of enzymes and other proteins in complex biological systems. While classical ABPP probes are designed to target specific enzyme families, this compound functions as a broad-spectrum, cysteine-reactive probe. Its utility in ABPP lies primarily in competitive profiling formats to identify the protein targets of covalent inhibitors or ligands.
In a typical competitive ABPP experiment, a biological sample (e.g., cell lysate) is first incubated with a compound of interest, such as a covalent inhibitor. Subsequently, the proteome is treated with this compound. The probe will label any reactive cysteines that were not already blocked by the inhibitor. Following protein digestion, the desthiobiotin-tagged peptides are enriched using streptavidin affinity chromatography, eluted, and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A reduction in the signal for a specific cysteine-containing peptide in the inhibitor-treated sample compared to a vehicle control indicates that the inhibitor directly engaged that cysteine residue.
This approach has been instrumental in validating the targets of covalent drugs and discovering novel, functionally important cysteine residues that regulate protein activity.
Table 1: Illustrative Data from a Competitive ABPP Experiment This table shows hypothetical results identifying the target of a novel covalent inhibitor "Compound X" by measuring the occupancy of cysteine sites. A lower peptide abundance indicates successful engagement by Compound X, preventing labeling by this compound.
| Protein | UniProt ID | Cysteine Site | Peptide Sequence | Relative Peptide Abundance (Control) | Relative Peptide Abundance (Compound X Treated) | Target Engagement (%) |
| Kinase A | P00533 | Cys797 | DCLIKC AEK | 1.00 | 0.08 | 92% |
| GAPDH | P04406 | Cys152 | VVGNAC R | 1.02 | 1.01 | 1% |
| Protein B | Q15831 | Cys421 | FQSLC PHR | 0.98 | 0.95 | 3% |
| Protein C | P62258 | Cys111 | GAEIVC K | 1.01 | 0.45 | 55% |
Beyond competitive profiling, this compound is the central reagent for "pan-cysteine" or "cysteome-wide" profiling. The objective of this approach is to generate a comprehensive inventory of all accessible and reactive cysteine residues within a proteome under a defined biological state. This methodology, often referred to as Isotope-Targeted Cysteine-Reactive Probe Profiling (isoTOP-ABPP) or similar acronyms, provides a global snapshot of the functional cysteine landscape.
The workflow involves lysing cells or tissues under native conditions to preserve protein structure and function, followed by immediate labeling with this compound. The labeled proteins are then digested, typically with trypsin, and the resulting peptide mixture is subjected to streptavidin enrichment. The enriched peptides are analyzed by LC-MS/MS to identify the exact protein and site of modification. Such studies have successfully mapped tens of thousands of unique, reactive cysteine sites across the human proteome, revealing that a significant fraction of all cysteines are accessible to modification. These global maps serve as a foundational resource for understanding redox regulation and for identifying novel sites for therapeutic intervention.
Table 2: Sample of Identified Reactive Cysteines in a Human Proteome This table represents a small subset of the thousands of sites typically identified in a pan-cysteine profiling experiment using this compound.
| Protein Name | Gene Name | UniProt ID | Identified Cysteine Site | Biological Function |
| Peroxiredoxin-1 | PRDX1 | Q06830 | Cys52 | Redox regulation, antioxidant |
| Pyruvate kinase | PKM | P14618 | Cys424 | Glycolysis, metabolism |
| 14-3-3 protein zeta/delta | YWHAZ | P63104 | Cys25 | Signal transduction, scaffolding |
| Ras-related C3 botulinum toxin substrate 1 | RAC1 | P63000 | Cys18 | Cell motility, cytoskeletal dynamics |
A primary challenge in drug discovery is identifying "ligandable" sites on protein targets, particularly for those proteins lacking well-defined active site pockets. Cysteine-centric chemical proteomics, using this compound as a core reagent, directly addresses this challenge. The comprehensive cysteine reactivity maps generated by pan-cysteine profiling serve as an atlas of potentially targetable sites.
To screen for ligandability, researchers employ libraries of weakly electrophilic small molecules or fragments. In a competitive experiment, a proteome is treated with a library member, and the remaining accessible cysteines are subsequently labeled with this compound. A decrease in labeling at a specific cysteine site indicates it is "ligandable" by that fragment. This high-throughput approach has successfully identified novel allosteric and functional cysteine residues on high-value drug targets that were previously considered "undruggable." A landmark example is the identification of a ligandable cysteine on the KRAS protein (G12C mutant), which led to the development of a new class of cancer therapeutics. This strategy effectively transforms the entire proteome into a screening platform for discovering new covalent chemical probes and inhibitor starting points.
Quantitative Proteomics Workflows Utilizing this compound
To move from qualitative identification to precise measurement of changes in cysteine reactivity, this compound-based workflows are frequently integrated with state-of-the-art quantitative mass spectrometry techniques.
Isobaric labeling reagents, such as Tandem Mass Tags (TMT), enable simultaneous quantification of peptides from multiple samples in a single LC-MS/MS analysis. In this integrated workflow, multiple distinct biological samples (e.g., control vs. different drug treatments or time points) are individually labeled with this compound. After labeling, the proteins from all samples can be pooled and digested. The resulting desthiobiotin-tagged peptides are enriched in a single batch.
Following enrichment, the eluted peptides, which are still segregated by their original sample, are derivatized with different isobaric TMT reagents (e.g., TMT10plex, TMTpro 16plex). Each TMT reagent has a unique reporter ion mass. Once labeled, all peptide samples are combined into one and analyzed. During MS/MS fragmentation, the TMT reporter ions are released, and their relative intensities in the spectrum provide accurate relative quantification of the source peptide from each of the original samples. This multiplexed strategy dramatically increases throughput and quantitative precision by minimizing run-to-run variation.
The integration of this compound enrichment with TMT-based quantification provides a powerful platform for measuring dynamic changes in cysteine reactivity across the proteome. The intensity of each TMT reporter ion is directly proportional to the abundance of the cysteine peptide labeled by this compound in the corresponding sample.
This quantitative data can be interpreted in several ways:
Target Engagement and Selectivity: When assessing a covalent inhibitor, a dose-dependent decrease in the TMT signal for a specific cysteine confirms target engagement. By quantifying this effect across thousands of other cysteines, the inhibitor's selectivity profile can be determined with high resolution, simultaneously identifying on-targets and potential off-targets.
Changes in Protein Conformation: An increase in a cysteine's TMT signal may indicate that a biological stimulus or compound binding event induces a conformational change in the protein, making the cysteine more solvent-accessible or nucleophilic.
Redox Dynamics: Changes in the redox state of a cysteine (e.g., oxidation to sulfenic acid) will prevent its reaction with iodoacetamide (B48618), leading to a decreased TMT signal. This allows for the global study of redox signaling pathways.
Table 3: Quantitative TMT Data for Cysteine Reactivity Profiling of Inhibitor Z This table shows hypothetical TMT reporter ion intensities for a cysteine site on Target Protein X and Off-Target Protein Y after treatment with increasing concentrations of Inhibitor Z. The data allows for the calculation of IC₅₀ values for target engagement.
| Protein | Cysteine Site | Inhibitor Z Conc. | TMT Reporter Ion | Normalized Intensity | % Reactivity (vs. Control) |
| Target Protein X | Cys100 | 0 nM (Control) | TMT-126 | 1.00 | 100% |
| Target Protein X | Cys100 | 10 nM | TMT-127N | 0.52 | 52% |
| Target Protein X | Cys100 | 100 nM | TMT-127C | 0.11 | 11% |
| Target Protein X | Cys100 | 1000 nM | TMT-128N | 0.04 | 4% |
| Off-Target Protein Y | Cys250 | 0 nM (Control) | TMT-126 | 1.00 | 100% |
| Off-Target Protein Y | Cys250 | 10 nM | TMT-127N | 0.98 | 98% |
| Off-Target Protein Y | Cys250 | 100 nM | TMT-127C | 0.95 | 95% |
| Off-Target Protein Y | Cys250 | 1000 nM | TMT-128N | 0.65 | 65% |
Table of Mentioned Compounds and Proteins
| Name | Type |
| This compound | Chemical Probe |
| Biotin (B1667282) | Small Molecule |
| Streptavidin | Protein (Affinity Reagent) |
| Trypsin | Enzyme (Protease) |
| Iodoacetamide | Chemical Group / Reagent |
| Tandem Mass Tags (TMT) | Chemical Reagent (Quantitative Proteomics) |
| KRAS | Protein (Oncogene) |
| Peroxiredoxin-1 | Protein |
| Pyruvate kinase | Protein |
| 14-3-3 protein zeta/delta | Protein |
| Ras-related C3 botulinum toxin substrate 1 (RAC1) | Protein |
| Kinase A | Protein (Hypothetical) |
| GAPDH | Protein |
| Protein B | Protein (Hypothetical) |
| Protein C | Protein (Hypothetical) |
| Target Protein X | Protein (Hypothetical) |
| Off-Target Protein Y | Protein (Hypothetical) |
Target Identification and Engagement Studies
The use of this compound in competitive profiling experiments is a cornerstone of modern chemical proteomics for identifying the targets of covalent inhibitors and other electrophilic small molecules.
This compound is instrumental in a powerful chemical proteomic strategy known as competitive activity-based protein profiling (ABPP). This method allows for the proteome-wide identification of binding sites for covalent drugs and fragment electrophiles. biorxiv.org The fundamental principle involves a competition between the drug of interest and DBIA for binding to reactive cysteine residues within the proteome.
The typical experimental workflow proceeds as follows:
Intact cells, cell lysates, or tissues are first treated with the covalent inhibitor or small molecule being investigated. msbioworks.comnih.govacs.org This allows the compound to bind to its specific on-targets and any potential off-targets.
Following this initial treatment, the proteome is incubated with a broad-spectrum, cysteine-reactive probe like this compound. acs.orgbiorxiv.org
DBIA then labels all accessible cysteine thiols that were not already covalently modified by the test compound. nih.govacs.org
By quantifying the level of DBIA labeling on cysteine-containing peptides via mass spectrometry, researchers can infer target engagement. A significant decrease in DBIA labeling on a specific cysteine in the drug-treated sample compared to a control (e.g., DMSO-treated) sample indicates that the cysteine was occupied by the drug. biorxiv.orgbiorxiv.org
This approach has been successfully applied to identify both the intended targets and unforeseen off-target interactions of various compounds. For instance, reactive cysteine profiling with DBIA was used to confirm that the CDK7 inhibitor THZ1 covalently modifies its target at the C312 residue in human pancreatic cancer cells. msbioworks.com Similarly, this method identified KRASG12C as the primary target of the inhibitor ARS-853, along with a small number of off-targets across thousands of detected cysteine sites. nih.gov In another study, competitive profiling with DBIA revealed that specific azetidine (B1206935) acrylamides disrupt the proteasome activator complex PA28 by engaging cysteine 22 on the PSME1 protein, leading to global changes in MHC-I antigen presentation. biorxiv.org
| Drug/Compound Investigated | Primary Target(s) Identified with DBIA | Key Finding |
| THZ1 | CDK7 (Cysteine 312) | Confirmed the known binding site of the covalent inhibitor in a human pancreatic cancer cell line. msbioworks.com |
| ARS-853 | KRASG12C | Assessed proteome-wide selectivity, identifying the most potent target and a few off-targets. nih.gov |
| Azetidine Acrylamides | PSME1 (Cysteine 22) | Discovered that site-specific engagement disrupts the PA28 proteasome regulatory complex. biorxiv.org |
| Tryptoline Acrylamides | SF3B1 (Cysteine 1111) | Found that covalent engagement stabilizes a transient state of the spliceosome, impairing RNA splicing. biorxiv.org |
Beyond identifying targets, DBIA is crucial for the detailed characterization of the covalent adducts formed between small molecules and proteins. The formation of a covalent bond between an electrophilic compound and a nucleophilic amino acid residue on a protein is the basis for many targeted covalent inhibitors. mdpi.combiorxiv.org
Chemoproteomic workflows utilizing DBIA help to precisely map these covalent modification sites. After treating a proteome with a covalent ligand, the remaining unmodified cysteines are capped with DBIA. msbioworks.comnih.gov The proteins are then digested, typically with trypsin, and the DBIA-labeled peptides are enriched. acs.org The subsequent mass spectrometry analysis identifies peptides that are not labeled with DBIA in the drug-treated sample, pinpointing the site of the covalent adduct. mdpi.com This "disappearance" of a DBIA-labeled peptide relative to the control directly confirms the location of the small molecule-protein bond.
This method is a key part of the structure-activity relationship (SAR) studies needed to optimize covalent inhibitors, helping to fine-tune selectivity and reduce off-target binding. acs.org By providing direct evidence of a covalent bond at a specific amino acid, it validates the intended mechanism of action and provides critical information for drug development. nih.govmdpi.com
Integration with Mass Spectrometry-Based Analytical Platforms
The utility of this compound is intrinsically linked to its compatibility with advanced mass spectrometry (MS) techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).
A robust and standardized sample preparation workflow is essential for successful chemoproteomic experiments using DBIA. acs.org While specific steps can be optimized, the general protocol for competitive profiling is as follows:
Lysis and Treatment : Cells are lysed to release the proteome. nih.gov The resulting lysate is treated with the electrophilic compound of interest or a vehicle control (e.g., DMSO). msbioworks.com
DBIA Labeling : Unreacted, accessible cysteine residues are then labeled by incubating the lysate with this compound. nih.govacs.org
Reduction and Alkylation : To ensure all remaining cysteines are accounted for and to prepare the sample for digestion, disulfide bonds are reduced (e.g., with Dithiothreitol - DTT) and the newly freed thiols are capped with a simple alkylating agent like iodoacetamide (IAM). msbioworks.comchemrxiv.org
Protein Digestion : The proteins are digested into smaller peptides using a protease, most commonly trypsin. nih.govacs.org
Multiplexing (Optional) : For quantitative comparisons across multiple samples (e.g., different compounds or dose-responses), peptides from each sample can be labeled with isobaric tags, such as Tandem Mass Tags (TMT). msbioworks.comacs.orgnih.gov This allows the samples to be pooled, reducing variability and increasing throughput. acs.orgnih.gov
Affinity Enrichment : The key step involves the enrichment of DBIA-labeled peptides. The desthiobiotin handle has a strong affinity for streptavidin. sigmaaldrich.com The pooled peptide mixture is incubated with streptavidin-coated beads (e.g., agarose (B213101) or magnetic beads), which capture the DBIA-tagged peptides. acs.orgnih.govacs.org
Washing and Elution : The beads are washed extensively to remove non-specifically bound peptides. acs.org Because the desthiobiotin-streptavidin interaction is reversible, the captured peptides can be eluted under mild, acidic conditions (e.g., 50% acetonitrile/0.1% TFA), which is a significant advantage over the harsh conditions required for biotin. acs.orgsigmaaldrich.comd-nb.info
Desalting and Analysis : The eluted peptides are desalted using methods like C18 solid-phase extraction and are then ready for analysis by LC-MS/MS. acs.orgnih.gov
| Step | Reagent/Method | Purpose |
| 1. Lysis | RIPA or other lysis buffers | Extract proteins from cells or tissues. ebi.ac.uk |
| 2. Labeling | This compound (DBIA) | Covalently tags available cysteine residues. nih.gov |
| 3. Reduction | Dithiothreitol (DTT) or TCEP | Reduces disulfide bonds. chemrxiv.org |
| 4. Alkylation | Iodoacetamide (IAM) | Caps newly reduced cysteines to prevent re-oxidation. msbioworks.comchemrxiv.org |
| 5. Digestion | Trypsin | Cleaves proteins into peptides for MS analysis. acs.org |
| 6. Multiplexing | Tandem Mass Tags (TMT) | Allows for relative quantification of multiple samples in one run. msbioworks.comnih.gov |
| 7. Enrichment | Streptavidin Agarose/Beads | Captures DBIA-labeled peptides via affinity purification. acs.orgnih.gov |
| 8. Elution | Acidic buffer (e.g., 50% ACN, 0.1% TFA) | Releases captured peptides from streptavidin beads. acs.org |
| 9. Cleanup | C18 Solid-Phase Extraction | Desalts peptide sample before LC-MS/MS. acs.orgthermofisher.com |
Following LC-MS/MS analysis, raw data must be processed through a bioinformatic pipeline to identify and quantify the DBIA-labeled peptides. This process involves several key stages:
Peptide Identification : The tandem mass spectra are searched against a protein sequence database to identify the peptide sequences. Software platforms like FragPipe are commonly used for this purpose. msbioworks.comnesvilab.org The search parameters must account for the mass modifications corresponding to the DBIA tag on cysteine residues, as well as any other modifications like TMT labels and standard iodoacetamide capping. nih.gov
Quantification : In TMT-based experiments, the reporter ions generated during MS/MS fragmentation provide relative quantification for each labeled peptide across the different samples in the multiplexed set. nih.govthermofisher.com For label-free approaches, quantification is based on the intensity of the peptide precursor ions. biorxiv.org
Data Analysis : The quantitative data is used to calculate the level of target engagement. This is often expressed as a competition ratio (CR), which is the ratio of the peptide's abundance in the control sample versus the drug-treated sample. nih.gov A high competition ratio for a particular cysteine-containing peptide signifies that the test compound effectively bound to that site, preventing its labeling by DBIA. nih.gov
Bioinformatic Interpretation : The final list of engaged cysteine sites is analyzed to understand the biological implications. This can involve mapping sites to protein structures, identifying enrichment in specific cellular pathways using Gene Ontology (GO) analysis, and correlating target engagement with functional outcomes. nih.gov Specialized data acquisition methods, such as those using real-time database searching (RTS), can be employed to improve the depth and accuracy of quantification in these complex experiments. acs.org
Applications in Live Cell and In Vivo Biological Systems
While many chemoproteomic studies are performed on cell lysates, the ability to apply DBIA in more physiologically relevant contexts, such as live cells and whole organisms (in vivo), is a significant advantage. sigmaaldrich.comproteomexchange.org
Treating intact, live cells with a covalent inhibitor followed by lysis and DBIA probing allows researchers to assess target engagement under conditions where protein complexes, cellular localization, and metabolic states are preserved. biorxiv.orgbiorxiv.org This provides a more accurate snapshot of how a drug interacts with its targets in a native cellular environment. For example, researchers have successfully treated live HEK293T cells with covalent fragments to confirm that interactions observed in lysates also occur in a cellular context. biorxiv.org
Furthermore, the DBIA-based workflow has been successfully adapted for in vivo studies. In this approach, an animal model is treated with the compound of interest. Tissues are then harvested, lysed, and the proteome is subjected to the competitive profiling workflow with DBIA. nih.gov This powerful application makes it possible to study drug distribution, target engagement, and off-target effects across multiple tissues within a whole organism, providing critical data for preclinical drug development. nih.gov The streamlined cysteine activity-based protein profiling (SLC-ABPP) method, for instance, has demonstrated its utility for profiling tissues harvested from in vivo-treated mice with minimal changes to the core workflow. nih.gov
Profiling Cysteine Reactivity in Physiologically Relevant Contexts
The intrinsic nucleophilicity of cysteine residues varies significantly depending on their local protein microenvironment, and this reactivity often correlates with their functional importance in catalysis, regulation, or metal coordination. nih.govnih.gov this compound is used extensively in chemical proteomic methods to quantitatively map the reactivity of thousands of cysteine residues simultaneously within native biological systems, such as cell lysates or intact cells. sigmaaldrich.comnih.gov
One established technique is competitive activity-based protein profiling (ABPP). In a typical workflow, a proteome is treated with varying concentrations of DBIA. acs.org Highly reactive, or "hyperreactive," cysteines will be completely labeled even at low probe concentrations, whereas less reactive cysteines require higher concentrations for full labeling. nih.gov By quantifying the extent of labeling at different probe concentrations using mass spectrometry, a reactivity profile can be generated for thousands of cysteines across the proteome. nih.govacs.org This approach allows researchers to identify functional "hotspots" in proteins, including those with uncharacterized functions, by pinpointing cysteines with elevated reactivity. nih.gov The ability to perform these profiles in complex biological mixtures provides a snapshot of cysteine reactivity in a physiologically relevant state, offering insights that cannot be obtained from studying purified proteins alone. researchgate.net
| Principle | Methodology | Outcome | Key Advantage |
|---|---|---|---|
| Reactivity Correlates with Function | Cysteine residues in unique protein microenvironments exhibit different levels of nucleophilicity. nih.gov Hyperreactivity is often a hallmark of functional sites (e.g., catalytic residues, sites of post-translational modification). nih.govnih.gov | Identification of functionally important cysteine residues within proteins, including those of unknown function. | Enables functional annotation of the proteome based on chemical properties. |
| Concentration-Dependent Labeling | Proteomes are treated with a range of DBIA concentrations. DBIA-labeled peptides are enriched via the desthiobiotin tag and quantified by mass spectrometry. acs.org | A quantitative ranking of thousands of cysteines based on their intrinsic reactivity. Hyperreactive sites are saturated at lower probe concentrations. nih.gov | Provides a global, quantitative map of the "ligandable" cysteinome in a native biological context. researchgate.net |
Monitoring Dynamic Changes in Cysteine Redox State and Function
Cysteine thiols are highly susceptible to oxidation, leading to a variety of modifications such as sulfenic acids, disulfides, and S-nitrosylation. These reversible modifications are central to redox signaling and cellular responses to oxidative stress. acs.orgmdpi.com Since the iodoacetamide group of DBIA specifically reacts with the reduced form of cysteine (the thiolate anion), it can be used to monitor dynamic changes in the redox state of the cysteinome. sigmaaldrich.comacs.org
Two primary strategies are employed:
Loss-of-Signal Approach : This method directly compares the DBIA labeling profile of a proteome under a basal state versus an oxidized state (e.g., after treatment with hydrogen peroxide). Cysteines that become oxidized will no longer be reactive towards DBIA, resulting in a decreased signal for that specific peptide in the mass spectrometer. acs.org This "loss of labeling" provides a straightforward way to identify cysteines that are sensitive to a particular oxidative stimulus. bohrium.com
Gain-of-Signal Approach : This strategy offers a more direct way to identify oxidized cysteines. In this workflow, all reduced cysteines in a sample are first blocked or "capped" with a non-biotinylated alkylating agent like standard iodoacetamide. Subsequently, a reducing agent such as DTT is added to reduce all the oxidized cysteines back to their thiol form. These newly liberated thiols are then specifically labeled with DBIA. nih.gov In this case, the detection of a DBIA-labeled peptide signifies that the corresponding cysteine was originally in an oxidized state. nih.gov
These methods enable the proteome-wide identification of redox-sensitive cysteines, providing critical insights into how cells respond to and manage oxidative stress. nih.gov
| Workflow | Step 1: Initial State | Step 2: Perturbation | Step 3: Labeling & Analysis | Result Interpretation |
|---|---|---|---|---|
| Loss-of-Signal | Two identical samples (Control and Treated). | Treat one sample with an oxidizing agent (e.g., H₂O₂). | Label both samples with DBIA. Analyze via LC-MS/MS and compare peptide intensities. | A decreased DBIA signal in the treated sample indicates the cysteine was oxidized. acs.org |
| Gain-of-Signal | In a single sample, block all reduced cysteines with a non-tagged alkylating agent (e.g., iodoacetamide). | Apply a reducing agent (e.g., DTT) to convert oxidized cysteines back to reduced thiols. | Label the newly reduced cysteines with DBIA. Analyze via LC-MS/MS. | The detection of a DBIA-labeled peptide indicates the cysteine was originally in an oxidized state. nih.gov |
Screening Electrophile Libraries in Cellular Models
A major application of this compound is in high-throughput competitive profiling platforms designed to screen large libraries of electrophilic small molecules for protein targets in cellular models. nih.govresearchgate.net This approach, often called streamlined cysteine activity-based protein profiling (SLC-ABPP), is instrumental in covalent drug discovery for identifying both on-target and potential off-target interactions across the entire proteome. nih.govnih.govmsbioworks.com
The experimental workflow is based on competition:
Intact cells or cell lysates are first treated with a single compound from an electrophile library. This compound will covalently bind to its specific cysteine targets. msbioworks.comdrugtargetreview.com
Next, the proteome is treated with a fixed, high concentration of the DBIA probe. DBIA then labels all reactive cysteines that were not already modified by the library compound. nih.govmsbioworks.com
Following protein digestion, the DBIA-labeled peptides are enriched using streptavidin affinity chromatography and identified and quantified by LC-MS/MS. nih.gov
A successful "hit" is identified by a significant reduction in the signal of a DBIA-labeled peptide in the compound-treated sample relative to a vehicle-treated (e.g., DMSO) control. nih.govnih.gov This indicates that the library compound outcompeted the DBIA probe for that specific cysteine site. drugtargetreview.com This methodology has been scaled to achieve remarkable throughput, enabling the assessment of hundreds of compounds against thousands of cysteine sites. nih.govnih.gov For instance, one study successfully profiled a library of 285 electrophiles across more than 8,000 reactive cysteine sites in three different human cell lines, creating a vast resource of cysteine-ligand interactions. nih.govnih.gov
| Study Focus | Cell Lines Used | Library Size | Key Findings | Reference |
|---|---|---|---|---|
| Streamlined Cysteine Activity-Based Protein Profiling (SLC-ABPP) | HCT116, HEK293T, PaTu-8988T | 285 electrophiles | Quantified 29,603 unique cysteine sites across 6,903 proteins. Identified 3,688 "ligandable" cysteines targeted by at least one fragment. nih.gov Achieved a 42-fold improvement in throughput. nih.gov | nih.gov, nih.gov |
| Label-Free Chemoproteomics Platform | HEK293T, Jurkat | 80 chloroacetamide fragments | Identified over 400 ligand-protein interactions. The platform was validated for concentration-response studies and analysis of structure-activity relationships. | biorxiv.org |
| Identification of Covalent Inhibitor Binding Site | AsPC-1 (human pancreatic cancer) | THZ1 (CDK7 inhibitor) | Successfully used DBIA in a competitive profiling experiment to confirm that the covalent inhibitor THZ1 targets residue C312 on CDK7. | msbioworks.com |
Comparative Assessment of Desthiobiotin Iodoacetamide with Alternative Cysteine Reactive Probes
Advantages of Desthiobiotin-Iodoacetamide over Traditional Biotin-Based Reagents for Reversible Enrichment
Traditional biotin-based reagents, while effective for affinity capture of labeled proteins, are characterized by the remarkably strong interaction between biotin (B1667282) and avidin (B1170675) or streptavidin (Kd ≈ 10-15 M). This high-affinity binding necessitates harsh and denaturing conditions, such as low pH in the presence of organic solvents, to elute the captured biomolecules. sigmaaldrich.com Such conditions can lead to protein denaturation and may not be compatible with downstream analytical techniques that require native protein structures.
Comparative Analysis with Alkyne-Iodoacetamide and Click Chemistry-Dependent Probes
The rise of bioorthogonal chemistry has led to the widespread adoption of alkyne- and azide-functionalized probes, which are coupled to an affinity tag (like biotin) via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry". nih.govacs.org While powerful, this approach introduces additional steps and potential complexities into the experimental workflow.
This compound (DBIA) offers a more direct route to enrichment by combining the cysteine-reactive iodoacetamide (B48618) group and the affinity tag (desthiobiotin) in a single molecule. This eliminates the need for the subsequent click chemistry reaction required for alkyne-iodoacetamide probes. nih.govosti.gov Recent studies have demonstrated that DBIA probes can achieve high efficiency in enriching cysteine-containing peptides. nih.gov For instance, a streamlined cysteine activity-based protein profiling (SLC-ABPP) method utilizing a novel, smaller DBIA probe demonstrated the ability to profile over 8,000 reactive cysteine sites. nih.govosti.govharvard.edu This high level of proteome coverage is comparable to, and in some cases may exceed, what is achieved with click chemistry-dependent methods. nih.gov The smaller size of the DBIA tag compared to the combined alkyne-probe and biotin-azide tag can also be favorable for mass spectrometry-based identification. nih.govosti.gov
A significant advantage of this compound is the simplification of the experimental workflow. nih.gov The use of alkyne-iodoacetamide necessitates a two-step labeling process: initial reaction with the alkyne probe followed by the click chemistry reaction to attach the biotin tag. nih.govacs.org This multi-step process can introduce variability and requires careful optimization of reaction conditions. In contrast, DBIA allows for a one-step labeling and enrichment procedure, significantly streamlining the protocol. nih.govosti.gov This simplification reduces hands-on time, minimizes potential sample loss, and can lead to increased experimental throughput. nih.gov The SLC-ABPP workflow, which leverages a DBIA probe, achieved a remarkable 42-fold improvement in sample throughput compared to traditional methods. nih.govharvard.eduresearchgate.net
| Feature | This compound (DBIA) | Alkyne-Iodoacetamide + Click Chemistry |
| Enrichment Strategy | Direct capture of DBIA-labeled proteins/peptides. | Two-step: Alkyne labeling followed by click reaction with azide-biotin. nih.govacs.org |
| Workflow Complexity | Simplified, one-step labeling and enrichment. nih.govosti.gov | More complex, multi-step process. nih.govacs.org |
| Throughput | High, with demonstrated 42-fold improvement in some methods. nih.govharvard.eduresearchgate.net | Lower due to additional reaction and purification steps. |
| Proteome Coverage | High, with >8,000 reactive cysteine sites profiled. nih.govosti.govharvard.edu | High, but can be influenced by click reaction efficiency. |
| Tag Size | Smaller, potentially improving MS identification. nih.govosti.gov | Larger, combined tag. |
Comparison with Other Cysteine-Reactive Chemistries (e.g., Maleimides, Chloroacetamides) in Profiling Studies
Iodoacetamides, maleimides, and chloroacetamides are all electrophilic groups that react with the nucleophilic thiol group of cysteine residues. However, they exhibit differences in reactivity and specificity that can influence their suitability for specific research applications.
Iodoacetamides react with cysteine thiols via a nucleophilic substitution (SN2) reaction, forming a stable thioether bond. nih.gov Maleimides, on the other hand, react through a Michael addition mechanism. nih.gov Generally, maleimides are considered more reactive than iodoacetamides. nih.gov This higher reactivity can lead to the labeling of a broader range of thiols, which may or may not be desirable depending on the experimental goal. nih.gov For probing the most reactive cysteines, which are often of functional significance, the less reactive iodoacetamide may provide greater selectivity. nih.gov
Chloroacetamides are another class of cysteine-reactive probes. Comparative studies have included chloroacetamide-based probes alongside iodoacetamides and maleimides to assess their utility in different contexts, such as the development of cell-impermeable probes. researchgate.net The choice between these reactive groups often depends on the specific reactivity profile desired and the potential for off-target reactions. For instance, maleimides have been shown to react with cysteine sulfinic acids under certain conditions, a reactivity not observed with iodoacetamides. nih.gov This highlights the importance of understanding the distinct chemical properties of each reactive group when designing a profiling study. researchgate.net
| Reactive Group | Reaction Mechanism | Relative Reactivity | Key Considerations |
| Iodoacetamide | SN2 Nucleophilic Substitution nih.gov | Less reactive than maleimides. nih.gov | More selective for highly reactive cysteines. nih.gov Forms a stable thioether bond. nih.gov |
| Maleimide | Michael Addition nih.gov | More reactive than iodoacetamides. nih.gov | Labels a broader range of thiols. nih.gov Can exhibit reactivity with other residues or modified cysteines. nih.gov |
| Chloroacetamide | Nucleophilic Substitution | Generally less reactive than iodoacetamides. | Used in specific applications, such as developing probes with tailored properties. researchgate.net |
Strategic Considerations for Reagent Selection in Specific Research Paradigms
The optimal choice of a cysteine-reactive probe is dictated by the specific goals of the research.
For studies requiring gentle elution and preservation of protein complexes , this compound is a superior choice over traditional biotin-based reagents due to its reversible binding properties. sigmaaldrich.com
For high-throughput screening and simplified workflows , this compound offers a significant advantage over alkyne-iodoacetamide and click chemistry-dependent approaches by eliminating reaction steps and reducing processing time. nih.govosti.gov
When aiming to profile the most functionally reactive cysteines , the more selective nature of iodoacetamide may be preferable to the more broadly reactive maleimide. nih.gov
In competitive profiling experiments to identify the targets of covalent inhibitors , the choice of the probe's reactive group should ideally match that of the inhibitor being studied to ensure that the engagement of the ligand can be accurately distinguished. researchgate.net
Ultimately, a thorough understanding of the chemical properties and experimental implications of each class of probe is essential for designing robust and informative chemoproteomic studies.
Challenges and Future Trajectories in Desthiobiotin Iodoacetamide Research
Addressing Non-Specific Labeling and Background Noise in Complex Samples
A significant challenge in chemoproteomic experiments utilizing Desthiobiotin-Iodoacetamide is distinguishing specifically labeled proteins from background noise, particularly within complex biological mixtures like cell lysates. Non-specific binding of proteins to affinity resins (e.g., streptavidin beads) is a common source of false-positive identifications. Research has shown that precisely identifying the site of biotinylation on a peptide is a crucial advantage, as it helps to more easily define and filter out false-positive proteins arising from non-specific bead binding. nih.gov
In studies using knockout cell lines as controls, peptides modified by desthiobiotin probes that are still detected in the knockout cells are likely to represent background noise rather than specific targets of interest. biorxiv.org This underscores the necessity of rigorous experimental design and data analysis pipelines to ensure the confident assignment of true probe-protein interactions. Strategies to reduce sample complexity and enrich for probe-labeled peptides are essential for improving the signal-to-noise ratio and achieving reliable biological insights. biorxiv.org
Development of Enhanced this compound Analogs
To overcome the limitations of current probes, significant effort is being directed toward the rational design and synthesis of novel this compound analogs with improved properties.
Controlling the spatial distribution of a chemical probe within a cell is critical for asking specific biological questions. The cell permeability of this compound analogs can be intentionally modulated to control their localization. One strategy to achieve spatial specificity involves introducing a negatively charged group, such as a carboxyl or sulfonate, into the probe's structure. biorxiv.org This modification renders the molecule cell-impermeable, ensuring that it exclusively labels proteins in the extracellular space or on the cell surface. biorxiv.org
This approach allows for the specific investigation of the "extracellular cysteinome," a key goal in the development of probes for mapping the immunopeptidome. biorxiv.org A comparative study synthesized six different probes with varying reactive groups and linkers to assess their cell surface labeling efficiency, highlighting the importance of empirical testing in analog development. biorxiv.org The table below summarizes some of the probes developed to control spatial labeling.
| Probe Name | Reactive Group | Linker/Feature | Intended Spatial Specificity |
| MSD-DTB | Maleimide | Sulfonate-Dibenzocyclooctyne | Extracellular/Cell-Surface |
| MS-DTB | Maleimide | Sulfonate | Extracellular/Cell-Surface |
| DBIA | Iodoacetamide (B48618) | Standard | Intracellular |
| IA-DTB | Iodoacetamide | PEG | Intracellular |
| CA-DTB | Chloroacetamide | PEG | Intracellular |
| IA-DTB-COOH | Iodoacetamide | Carboxylate-PEG | Extracellular/Cell-Surface |
This table is based on data presented in a 2024 bioRxiv preprint. biorxiv.org
The iodoacetamide functional group is a cornerstone of DBIA, reacting specifically with the thiol groups of cysteine residues, typically within a pH range of 7.5 to 8.5. sigmaaldrich.com However, there is growing interest in engineering analogs with tunable reactivity and expanded specificity to capture a wider or different subset of the cysteinome.
One approach involves replacing the iodoacetamide warhead altogether. Research into heteroaromatic sulfones has established a series of synthetically accessible electrophilic scaffolds that are tunable across multiple centers. acs.orgnih.gov These sulfone-based probes can increase reaction rates by over three orders of magnitude compared to conventional reagents and exhibit complementary specificity. acs.orgnih.gov In comparative experiments, only about half of the identified cysteines were detected by both iodoacetamide-desthiobiotin and a methylsulfonylbenzothiazole-desthiobiotin probe, demonstrating that using probes with different reactivities can provide a more comprehensive map of the accessible cysteinome. acs.orgnih.govresearchgate.net
Another strategy involves modifying the DBIA structure itself. For instance, a new version of this compound was synthesized with a smaller molecular mass to improve the efficiency of peptide enrichment from affinity resins. nih.gov This highlights that even subtle structural changes can lead to significant improvements in workflow performance. nih.gov
Expansion of Applications into Novel Biological Questions and Methodologies
The versatility of DBIA and its analogs is enabling researchers to tackle novel biological questions. One innovative application is the use of cell-impermeable desthiobiotin probes to map reactive cysteines specifically within the immunopeptidome—the collection of peptides presented by MHC molecules on the cell surface. biorxiv.org
In the field of biopharmaceutical development, cysteine reactivity profiling with iodoacetamide-desthiobiotin is being used to investigate the mechanisms behind the reduction of disulfide bonds in monoclonal antibodies during the manufacturing process, which can impact drug stability and efficacy. biorxiv.org Another novel use is in competitive profiling experiments to validate the targets of new covalent ligands. For example, an iodoacetamide-desthiobiotin probe was used to confirm that a novel compound selectively engaged specific cysteine residues on the E3 ligase TRIM25 in living cells. rsc.org
Furthermore, the core concept has been adapted into the COOKIE-Pro (COvalent Occupancy KInetic Enrichment via Proteomics) workflow. This method uses desthiobiotin derivatives of covalent inhibitors to perform kinetic analysis on a proteome-wide scale, allowing for the calculation of inactivation and binding affinity constants for many off-target proteins simultaneously. biorxiv.org
Integration with High-Throughput Screening Platforms and Computational Proteomics
A major trajectory in DBIA research is its integration with high-throughput screening (HTS) to accelerate drug discovery. The standard activity-based protein profiling (ABPP) method has been redesigned into a more streamlined workflow called SLC-ABPP (streamlined cysteine activity-based protein profiling) for the large-scale screening of electrophile libraries. nih.govbiorxiv.org This optimized assay uses a custom DBIA probe, sample multiplexing with Tandem Mass Tags (TMT), and reduced protein input to dramatically increase throughput. nih.gov
Further enhancements combine DBIA-based profiling with hyperplexing strategies and intelligent data acquisition on mass spectrometers. acs.org These methods allow for the analysis of up to 36 different conditions in a single experiment and have achieved a 40% improvement in the number of quantified cysteine sites compared to standard acquisition methods. acs.org
The large datasets generated by these high-throughput methods are a natural fit for computational proteomics. Mass spectrometry-based chemical proteomics using probes like iodoacetamide-desthiobiotin has been used to assay the "ligandability" of thousands of cysteines across the human proteome. biorxiv.org This experimental data can be integrated with other 'omic' datasets, such as genomics and transcriptomics, to stratify the functional importance of cancer-associated mutations that result in the gain of a cysteine residue. biorxiv.org This convergence of experimental and computational approaches is unlocking the therapeutic potential of the cysteinome. biorxiv.org
Q & A
Q. What is the reaction mechanism of Desthiobiotin-Iodoacetamide with proteins, and how does this inform experimental design?
this compound contains two functional moieties: iodoacetamide reacts with thiol (-SH) groups on cysteine residues to form stable thioether bonds, while desthiobiotin enables affinity-based purification via streptavidin/avidin binding . To ensure specificity:
Q. How does this compound’s solubility profile influence experimental workflows?
this compound is soluble in water and organic solvents (e.g., DMSO, DMF), enabling flexibility in buffer preparation. Key considerations:
Q. What are the standard protocols for post-labeling purification using this compound?
After labeling, streptavidin/avidin affinity columns are used for purification. Critical steps include:
- Binding : Use neutral pH (7.4) buffers to maximize desthiobiotin-streptavidin interaction.
- Elution : Apply biotin (2–5 mM) or desthiobiotin (10–20 mM) to competitively elute labeled proteins under mild conditions, preserving protein function .
- Validate purity via Western blot or LC-MS/MS .
Advanced Research Questions
Q. How can this compound labeling be optimized to minimize steric hindrance in protein-protein interaction studies?
Steric hindrance can obscure binding interfaces. Mitigation strategies:
- Site-specific labeling : Use cysteine-free protein mutants or introduce single cysteine residues at non-critical sites via site-directed mutagenesis .
- PEG spacers : Incorporate PEG linkers (e.g., PEG4) between desthiobiotin and iodoacetamide to increase distance from the protein surface .
- Titration experiments : Vary reagent-to-protein ratios (1:1 to 5:1) and analyze binding affinity via surface plasmon resonance (SPR) .
Q. How should researchers resolve contradictory data arising from non-specific labeling or off-target reactivity?
Contradictions may stem from lysine cross-reactivity or residual free thiols. Troubleshooting steps:
- Block lysine residues : Pre-treat proteins with NHS-acetate to block lysine amines before cysteine labeling .
- Control experiments : Include a no-reagent control and use thiol-blocking agents (e.g., N-ethylmaleimide) to confirm specificity .
- Quantitative analysis : Combine isoTOP-ABPP (isotopic tandem orthogonal proteolysis-activity-based protein profiling) with LC-MS/MS to distinguish specific vs. non-specific targets .
Q. What methodologies enable integration of this compound labeling with quantitative mass spectrometry (MS)?
this compound is compatible with isotopic labeling for MS-based quantitation:
- Isobaric tags : Use TMT or iTRAQ reagents on labeled peptides for multiplexed quantitation .
- SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) : Combine with this compound labeling to track dynamic protein interactions in live cells .
- Data-independent acquisition (DIA) : Employ DIA-MS to improve reproducibility in large-scale interaction studies .
Q. How can this compound be applied to study senescence-associated protein networks?
Recent studies demonstrate its utility in senolytic research:
- Probe design : Label this compound with oridonin to target senescence-associated glutathione S-transferases (GSTs) .
- Pull-down assays : Incubate labeled probes with senescent cell lysates, followed by streptavidin enrichment and MS analysis to identify GST interaction partners .
- Functional validation : Knock down candidate proteins via siRNA and assess senescence markers (e.g., SA-β-gal activity) .
Q. What strategies enhance this compound’s stability during long-term storage or in vivo applications?
Degradation (e.g., iodide release) can reduce reactivity. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
